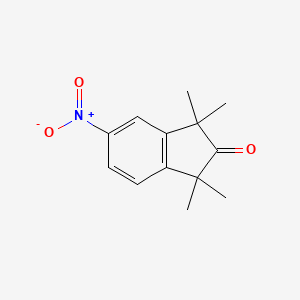
1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one: is an organic compound with the molecular formula C13H16NO3. This compound is characterized by its unique structure, which includes a nitro group and multiple methyl groups attached to an indanone core. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one typically involves the nitration of 1,1,3,3-tetramethyl-1,3-dihydro-2H-inden-2-one. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
Reduction: 1,1,3,3-Tetramethyl-5-amino-1,3-dihydro-2H-inden-2-one.
Oxidation: Carboxylic acid derivatives.
Substitution: Various substituted indanone derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Indanone: A simpler indanone derivative without the methyl and nitro groups.
1,1,4,4-Tetramethyl-3,4-dihydro-1H-naphthalen-2-one: A structurally related compound with different substitution patterns.
Uniqueness
1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one is unique due to the presence of both the nitro and multiple methyl groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
138349-97-0 |
|---|---|
Molekularformel |
C13H15NO3 |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
1,1,3,3-tetramethyl-5-nitroinden-2-one |
InChI |
InChI=1S/C13H15NO3/c1-12(2)9-6-5-8(14(16)17)7-10(9)13(3,4)11(12)15/h5-7H,1-4H3 |
InChI-Schlüssel |
YXYUGIUHZFDOKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=C(C=C2)[N+](=O)[O-])C(C1=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


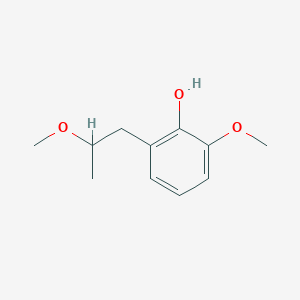
![1,4-Naphthalenedione, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B14272803.png)
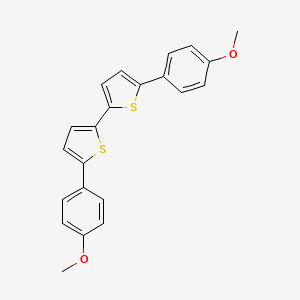
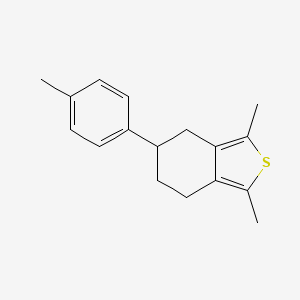
![5-{4-[Bis(4-methylphenyl)amino]phenyl}pentan-1-OL](/img/structure/B14272818.png)
![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)

![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)
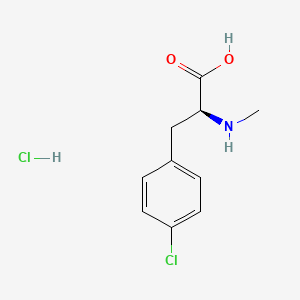
![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
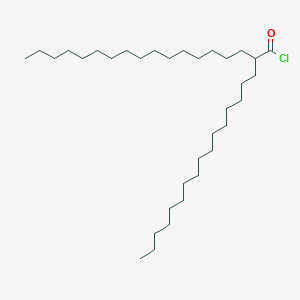
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)

